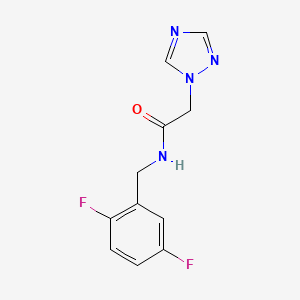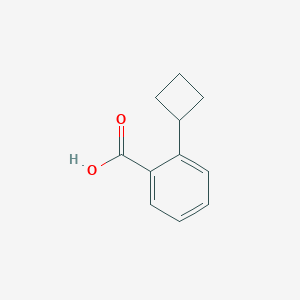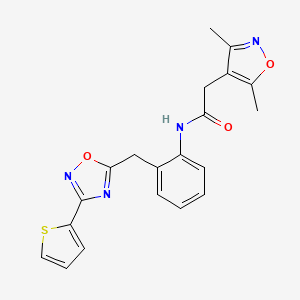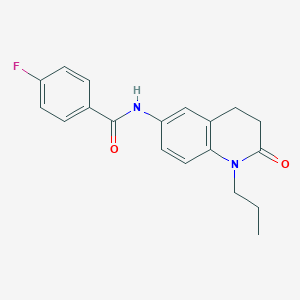![molecular formula C19H10F6N2O4S B2493508 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide CAS No. 306977-63-9](/img/structure/B2493508.png)
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical processes that include nitration, carboxamide formation, and the introduction of trifluoromethyl groups. For instance, a related synthesis involved the reaction of a ferrocenecarboxamide derivative with a technetium compound to yield a novel class of SPECT imaging agents, demonstrating the complex synthesis routes possible for such compounds (Dallagi et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is often characterized using techniques such as single-crystal X-ray diffraction, which provides insight into the compound's crystal lattice and molecular geometry. For example, the synthesis and crystal structure of diflunisal carboxamides revealed intermolecular hydrogen bonding stabilizing their packing (Zhong et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving these compounds can vary widely, including desulfurization reactions leading to the formation of new compounds through nucleophilic addition (Argilagos et al., 1998). The presence of functional groups like nitro, phenoxy, and carboxamide significantly influences their reactivity.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior under different conditions. For instance, compounds with similar structures have shown remarkable solvatochromism, changing color in response to solvent polarity, indicating their potential use as probes for investigating solvent environments (Nandi et al., 2012).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, play a significant role in determining the compound's applications. For example, the synthesis and evaluation of novel triazole derivatives for anthelmintic activity showcase the targeted chemical properties leading to specific biological activities (Namratha et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Studies : Research has been conducted on compounds structurally related to 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide. For instance, the synthesis and crystal structure of diflunisal carboxamides, which are chemically similar, have been studied (Zhong et al., 2010).
Chemical Synthesis and Characterization : There has been work on the synthesis of a series of related compounds, demonstrating the diverse chemical synthesis capabilities involving fluoro and nitro groups (Shukla & Chauhan, 2016).
Polymer Research : The synthesis and performance study of related compounds in the development of transparent polyimide films have been explored. This has implications in material science and engineering, particularly in developing materials with specific optical and physical properties (Fu Ju-sun, 2010).
Pharmacophore Mapping for Antimicrobial Agents : Some studies have been conducted on compounds with structural similarities, focusing on their potential as antimicrobial agents. This includes evaluating their activity against various bacterial strains, which is crucial in drug development and medicinal chemistry (Bąk et al., 2020).
Applications in Polymer Science : There's significant interest in the use of related compounds in synthesizing novel polyamides and polyimides. These materials have applications in microelectronics due to their excellent solubility, thermal stability, and dielectric properties (Li et al., 2009).
Wirkmechanismus
The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the compound’s ability to bind to its targets, potentially increasing its potency . The nitro group can undergo various biochemical transformations, potentially leading to the formation of reactive species that can interact with different cellular targets .
The compound’s pharmacokinetics would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups like the trifluoromethyl and nitro groups. These factors can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
The environmental factors that could influence the compound’s action include pH, temperature, and the presence of other substances that could interact with the compound. For example, the compound’s stability and reactivity could be affected by the pH of its environment .
Eigenschaften
IUPAC Name |
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F6N2O4S/c20-18(21,22)10-1-3-11(4-2-10)26-17(28)16-15(7-8-32-16)31-12-5-6-14(27(29)30)13(9-12)19(23,24)25/h1-9H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQHOHHMTOZRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C=CS2)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(4-bromophenyl)methylsulfanyl]-7H-purine](/img/structure/B2493434.png)



![4-[1-(Difluoromethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2493440.png)
![2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2493442.png)
![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2493444.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)
